4-(4-Phenylbutyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Phenylbutyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a phenylbutyl group attached to the piperidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutyl)piperidin-4-ol typically involves the following steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions. For instance, phenylsilane can be used to promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .
-
Attachment of the Phenylbutyl Group: : The phenylbutyl group can be introduced through nucleophilic substitution reactions. This involves the reaction of a suitable piperidine derivative with a phenylbutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylbutyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The phenylbutyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(4-Phenylbutyl)piperidin-4-ol has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(4-Phenylbutyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells . This interaction involves the formation of a strong salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor, along with hydrophobic interactions with the phenylbutyl group.
Comparison with Similar Compounds
Similar Compounds
4-(4-Phenylbutyl)piperidine: Lacks the hydroxyl group, which may affect its biological activity.
4-(4-Phenylbutyl)piperidin-4-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and biological properties.
Uniqueness
4-(4-Phenylbutyl)piperidin-4-ol is unique due to the presence of both a phenylbutyl group and a hydroxyl group, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets.
Properties
CAS No. |
83783-75-9 |
---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-(4-phenylbutyl)piperidin-4-ol |
InChI |
InChI=1S/C15H23NO/c17-15(10-12-16-13-11-15)9-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,16-17H,4-5,8-13H2 |
InChI Key |
QCBYJMVCSOPSMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CCCCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.